molecular formula C19H15ClFN3O2S B2741676 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-80-4

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2741676
CAS No.: 1021227-80-4
M. Wt: 403.86
InChI Key: PAZUVHAWAYNMTC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and fluorophenyl and chlorophenyl substituents

Scientific Research Applications

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, they have been associated with the synthesis of neurotransmitters, such as acetylcholine , which could suggest their involvement in neurological pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could suggest that the compound has good bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The stability of thiazole derivatives could be influenced by factors such as temperature and ph .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base to form the benzamide intermediate. This intermediate is then reacted with 4-fluoroaniline and a suitable coupling agent to introduce the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-chloro-N-(4-(3-((4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

4-chloro-N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c20-13-3-1-12(2-4-13)18(26)24-19-23-16(11-27-19)9-10-17(25)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZUVHAWAYNMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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